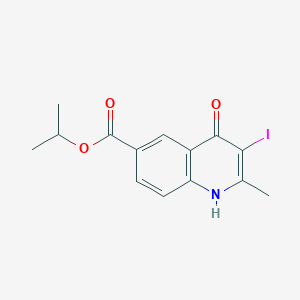

Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Description

Properties

Molecular Formula |

C14H14INO3 |

|---|---|

Molecular Weight |

371.17 g/mol |

IUPAC Name |

propan-2-yl 3-iodo-2-methyl-4-oxo-1H-quinoline-6-carboxylate |

InChI |

InChI=1S/C14H14INO3/c1-7(2)19-14(18)9-4-5-11-10(6-9)13(17)12(15)8(3)16-11/h4-7H,1-3H3,(H,16,17) |

InChI Key |

PGLUGSIWOYHMKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC(C)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using reagents such as iodine and potassium iodide in the presence of an oxidizing agent.

Esterification: The carboxylic acid group on the quinoline core can be esterified with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Substitution Reactions: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.

Reduction: Formation of reduced quinoline derivatives.

Hydrolysis: Formation of 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits notable biological activities, particularly in the development of pharmaceutical agents. Quinoline derivatives are known for their diverse pharmacological properties, including:

- Antimicrobial Activity : The presence of the iodine atom enhances the compound's ability to engage in nucleophilic substitution reactions, which can be exploited for developing antimicrobial agents.

- Anticancer Properties : Similar compounds have been studied for their potential in targeting cancer cells through various mechanisms, including apoptosis induction and inhibition of tumor growth.

Case Study: Anticancer Activity

Research has indicated that derivatives of quinoline compounds can exhibit significant anticancer properties. For instance, studies have shown that certain quinoline derivatives can inhibit the proliferation of cancer cells by interfering with specific signaling pathways. Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate may serve as a lead compound for further modifications to enhance its efficacy against specific cancer types.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that allow for the generation of various derivatives. The ability to modify the chemical structure opens avenues for exploring new compounds with improved biological activities.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Structure | Contains chlorine instead of iodine; known for antimicrobial activity. |

| 6-Iodoquinoline | Structure | Lacks carboxylic acid; used in various synthetic applications. |

| 7-Bromoquinoline | Structure | Bromine substituent; studied for anticancer properties. |

The distinct combination of functionalities in this compound allows for targeted modifications that could lead to novel therapeutic agents.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities and mechanisms of action with biological targets. Understanding these interactions is crucial for designing effective drugs that can selectively target disease pathways.

Case Study: Binding Affinity Research

Recent studies have utilized techniques such as surface plasmon resonance (SPR) and molecular docking to evaluate how this compound interacts with specific proteins implicated in disease processes. Such research helps elucidate the pharmacodynamics and pharmacokinetics necessary for drug development.

Mechanism of Action

The mechanism of action of Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or proteins involved in critical biological processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, primarily in the quinolone core and substituent patterns (Table 1). Data are derived from PubChem and synthetic literature :

Table 1: Structural analogs of Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

| Compound Name | Substituents | CAS No. | Similarity Score | Key Differences |

|---|---|---|---|---|

| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl ester, no iodine/methyl at C2/C3 | 98349-25-8 | 0.85 | Lacks halogen and methyl groups |

| Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Trifluoro at C6/C7/C8, ethyl ester | 105404-65-7 | 0.92 | Fluorine substituents enhance electronegativity |

| Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | Cyclopropyl at N1, fluoro/piperazinyl | 52980-28-6 | 0.86 | Piperazinyl group introduces basicity |

| 3-Iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | Free carboxylic acid, no isopropyl ester | N/A (PubChem) | ~0.90* | Higher polarity due to -COOH group |

*Similarity inferred from core structure.

Key Findings from Comparative Analysis

Halogen vs. Fluorine Substituents: The 3-iodo group in the target compound provides a heavy atom for crystallographic studies (e.g., via SHELX ), but may reduce metabolic stability compared to fluorine analogs (e.g., 6,7,8-trifluoro derivative ). Fluorine’s electronegativity enhances membrane permeability, as seen in fluoroquinolones, whereas iodine’s polarizability could favor halogen bonding in crystal packing .

Ester vs. This modification is critical for oral bioavailability.

Substituent Positional Effects :

- Methyl at C2 (target) vs. cyclopropyl at N1 (analog 52980-28-6 ): Methyl groups may reduce steric hindrance but offer less conformational rigidity than cyclopropane rings.

Crystallographic and Packing Behavior: Compounds with carboxylate/carboxylic acid groups (e.g., Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate ) exhibit hydrogen-bonded networks (O—H···O or N—H···O), as visualized via Mercury CSD . The isopropyl ester in the target may instead favor C—H···π or weak van der Waals interactions.

Biological Activity

Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS Number: 1330752-06-1) is a compound that falls within the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 371.17 g/mol. The structural features include a quinoline ring system substituted with an iodine atom and a carboxylate group, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1330752-06-1 |

| Molecular Formula | C14H14INO3 |

| Molecular Weight | 371.17 g/mol |

| Purity | ≥ 98% |

Biological Activity Overview

Quinoline derivatives, including this compound, have been studied for various biological activities such as:

- Antibacterial Activity : Many quinoline derivatives exhibit antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting the potential for this compound to possess similar activity .

- Antiviral Activity : The structural characteristics of quinolines allow them to interact with viral enzymes. Some studies indicate that related compounds can inhibit HIV replication and other viral processes, highlighting the need for further exploration of this compound in antiviral applications .

- Anti-inflammatory and Anticancer Properties : Research into similar quinoline derivatives has revealed anti-inflammatory and anticancer properties, which may be attributed to their ability to modulate signaling pathways involved in inflammation and cell proliferation .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Many quinolines act as inhibitors of key enzymes involved in bacterial metabolism or viral replication.

- Receptor Modulation : Some studies suggest that quinoline derivatives can interact with cannabinoid receptors or other cellular receptors, influencing physiological responses .

Antibacterial Studies

A study evaluating the antibacterial activity of various quinoline derivatives found that compounds structurally related to Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline showed moderate activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µM for effective inhibition .

Antiviral Evaluation

In vitro studies have demonstrated that certain quinoline derivatives can inhibit HIV replication by targeting integrase enzymes. Although specific data on Isopropyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline is limited, the structural similarities suggest potential efficacy against HIV .

Q & A

Basic Question: What synthetic methodologies are applicable for preparing substituted 4-oxo-1,4-dihydroquinoline-3-carboxylates like this compound?

Answer:

A Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates provides a high-yield route to 4-oxo-1,4-dihydroquinoline-3-carboxylates with diverse substituents. This method enables precise control over the 2- and 6-positions via aryl or alkyl groups . For iodinated derivatives like the target compound, post-synthetic modifications (e.g., electrophilic iodination) may be required, using iodine sources (e.g., NIS) under controlled conditions. Reaction optimization should consider steric hindrance from the 2-methyl group and solubility of intermediates .

Basic Question: How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer:

- NMR Spectroscopy : 1H and 13C NMR can confirm regiochemistry by comparing chemical shifts of aromatic protons (e.g., H-5 and H-7 in the quinoline ring) and carbonyl groups (C-4 oxo, C-6 carboxylate). The isopropyl ester’s splitting pattern (e.g., septet for CH(CH3)2) and methyl group singlet (C-2) are diagnostic .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves spatial arrangements, especially iodine placement at C-3. Weak C–H⋯π and hydrogen-bonding interactions in the crystal lattice stabilize the structure .

Advanced Question: What strategies address low yields in regioselective iodination at the quinoline C-3 position?

Answer:

The bulky isopropyl ester and 2-methyl group may sterically hinder iodination. Strategies include:

- Directed ortho-Metalation : Use a directing group (e.g., methoxy) at C-6 to facilitate iodine insertion at C-3 via lithiation followed by quenching with I2. Subsequent deprotection yields the target compound .

- Electrophilic Aromatic Substitution : Optimize solvent polarity (e.g., DMF or DCM) and temperature to enhance iodine electrophilicity. Monitor by TLC or HPLC to minimize over-iodination .

Advanced Question: How can stability studies under varying pH and temperature inform experimental design?

Answer:

- pH Stability : Hydrolysis of the ester group (C-6) is pH-dependent. In acidic conditions, the isopropyl ester may hydrolyze to the carboxylic acid, while basic conditions risk decarboxylation. Monitor via LC-MS at pH 2–10 .

- Thermal Stability : Thermal gravimetric analysis (TGA) identifies decomposition temperatures. For reflux reactions, avoid temperatures >150°C, as the 4-oxo group may degrade .

Advanced Question: How are impurities/byproducts identified and quantified during synthesis?

Answer:

- HPLC-MS : Detect des-iodo (iodine loss) or ester-hydrolyzed impurities. Compare retention times and mass fragments with reference standards (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) .

- NMR Spiking : Add known impurities (e.g., 3-unsubstituted analogs) to the sample to identify minor peaks in 1H NMR spectra .

Advanced Question: What computational methods predict reactivity and spectroscopic properties of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts (δ) and IR vibrational modes (e.g., C=O stretches at ~1700 cm⁻¹). Compare with experimental data to validate .

- Molecular Docking : Study interactions with biological targets (e.g., bacterial DNA gyrase) by modeling the iodine’s van der Waals radius and steric effects .

Basic Question: What purification techniques are optimal for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and impurities (e.g., unreacted starting materials). The isopropyl group enhances lipophilicity, favoring ethanol as a solvent .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–40%). Monitor fractions by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Advanced Question: How do conflicting spectroscopic data (e.g., NMR vs. X-ray) resolve structural ambiguities?

Answer:

- Dynamic Effects : If NMR suggests conformational flexibility (e.g., rotating isopropyl group), variable-temperature NMR (VT-NMR) can clarify splitting patterns. X-ray data provide static snapshots, resolving discrepancies .

- NOESY : Detect spatial proximity between the 2-methyl group and adjacent protons to confirm substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.